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molecular formula C12H16FNO4S B8341893 [(4-Fluoro-benzenesulfonyl)-isobutyl-amino]-acetic acid

[(4-Fluoro-benzenesulfonyl)-isobutyl-amino]-acetic acid

Cat. No. B8341893
M. Wt: 289.33 g/mol
InChI Key: ZYVLFFJDGHTXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06297247B1

Procedure details

A mixture of isobutylamino-acetic acid, ethyl ester hydrochloride (0.359 g, 0.00183 mol) in. 6 M hydrochloric acid (10 mL) was refluxed for 20 hours and allowed to cool. The mixture was made basic with 50% wt/wt sodium hydroxide and 1 M sodium hydroxide to pH=5, and the volatiles were rotary evaporated. The residue was triturated 3 times with boiling methanol, and the triturates were combined and rotary evaporated. The residue was triturated 3 times with hot acetic acid, and the triturates were combined and rotary evaporated. The residue was dissolved in water and freeze-dried to give a white solid. This solid was combined with 4-fluoro-benzenesulfonyl chloride (0.3334 g, 0.001713 mol) and sodium carbonate (0.547 g, 0.00516 mol) in water, and the mixture was stirred at room temperature for 3 days. The mixture was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The extract was dried (MgSO4) and rotary evaporated to a white solid. The solid was chromatographed on silica gel (15 g, 230-400 mesh) eluting with dichloromethane-methanol (10:1, 10×15 mL). Fractions containing product were combined and rotary evaporated to give a white solid. The solid was dried in vacuo; yield 0.32 g (64% overall).
Quantity
0.359 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.3334 g
Type
reactant
Reaction Step Five
Quantity
0.547 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:6][CH2:7][C:8]([O:10]CC)=[O:9])[CH:3]([CH3:5])[CH3:4].Cl.[OH-].[Na+].[F:16][C:17]1[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1.C(=O)([O-])[O-].[Na+].[Na+]>O>[F:16][C:17]1[CH:22]=[CH:21][C:20]([S:23]([N:6]([CH2:7][C:8]([OH:10])=[O:9])[CH2:2][CH:3]([CH3:4])[CH3:5])(=[O:25])=[O:24])=[CH:19][CH:18]=1 |f:0.1,3.4,6.7.8|

Inputs

Step One
Name
Quantity
0.359 g
Type
reactant
Smiles
Cl.C(C(C)C)NCC(=O)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.3334 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Step Six
Name
Quantity
0.547 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The residue was triturated 3 times with boiling methanol
CUSTOM
Type
CUSTOM
Details
The residue was triturated 3 times with hot acetic acid
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
freeze-dried
CUSTOM
Type
CUSTOM
Details
to give a white solid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
rotary evaporated to a white solid
CUSTOM
Type
CUSTOM
Details
The solid was chromatographed on silica gel (15 g, 230-400 mesh)
WASH
Type
WASH
Details
eluting with dichloromethane-methanol (10:1, 10×15 mL)
ADDITION
Type
ADDITION
Details
Fractions containing product
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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